![molecular formula C21H34O5 B13885117 7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15®-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and plays a significant role in inflammatory responses, particularly in conditions such as asthma and allergies . The synthetic analog, 15®-15-methyl Prostaglandin D2, has been developed to study and potentially modulate these biological processes more effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15®-15-methyl Prostaglandin D2 typically involves the modification of the natural Prostaglandin D2 structure. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin D2 through the action of cyclooxygenase enzymes . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 15®-15-methyl Prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
15®-15-methyl Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
15®-15-methyl Prostaglandin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins under various conditions.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin pathways.
Mécanisme D'action
15®-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the Prostaglandin D2 receptor 2 (DP2). This binding initiates a cascade of intracellular signaling events that lead to various biological responses, including the modulation of immune cell activity and inflammatory processes . The compound’s methylation at the 15th position enhances its stability and receptor binding affinity, making it a valuable tool for studying prostaglandin-mediated pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin D2: The natural counterpart, involved in various physiological processes and inflammatory responses.
15-deoxy-Δ12,14-Prostaglandin J2: A metabolite of Prostaglandin D2 with anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Uniqueness
15®-15-methyl Prostaglandin D2 is unique due to its synthetic methylation, which enhances its stability and receptor binding affinity compared to its natural counterpart . This modification allows for more precise studies of prostaglandin-mediated pathways and potential therapeutic applications.
Propriétés
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
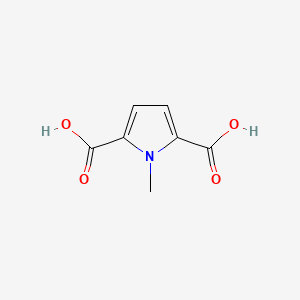
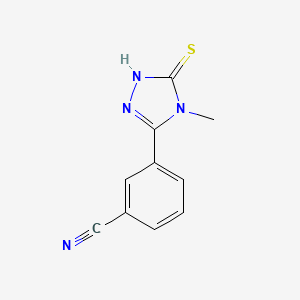
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
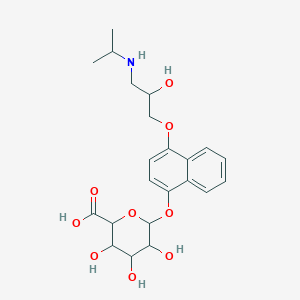
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
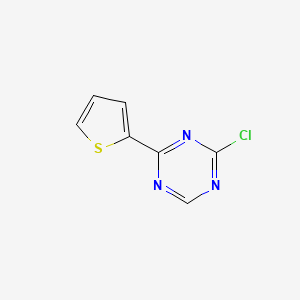
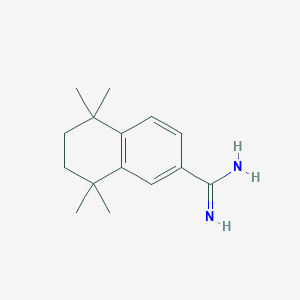
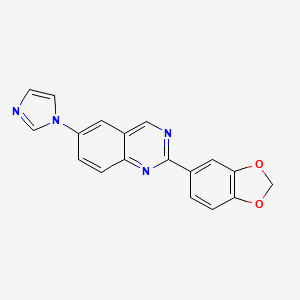
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
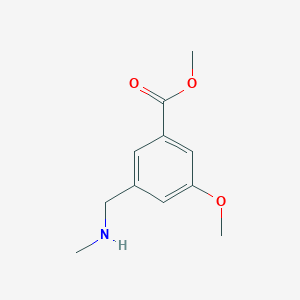
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
